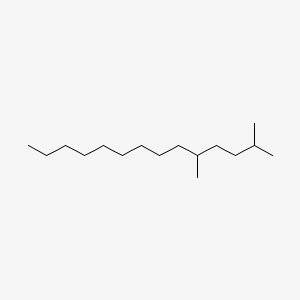
2,5-Dimethyltetradecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyltetradecane is a hydrocarbon compound with the molecular formula C16H34. It is a branched alkane, specifically a dimethyl derivative of tetradecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetradecane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5-dimethylhexane, with a longer-chain alkyl halide under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkenes followed by selective hydrogenation. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments.
化学反応の分析
Types of Reactions
2,5-Dimethyltetradecane primarily undergoes reactions typical of alkanes, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already a saturated hydrocarbon, any functional groups present can be reduced using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) using halogenating agents like chlorine gas (Cl2) or bromine (Br2) under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine gas (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
科学的研究の応用
2,5-Dimethyltetradecane has various applications in scientific research:
Chemistry: Used as a reference compound in chromatographic analysis and as a standard in mass spectrometry.
Biology: Studied for its role in natural products and its presence in biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and fuels.
作用機序
The mechanism of action of 2,5-Dimethyltetradecane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or substitution. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic benefits.
類似化合物との比較
Similar Compounds
- 2,3-Dimethyltetradecane
- 2,6-Dimethyltetradecane
- 3,5-Dimethyltetradecane
Comparison
2,5-Dimethyltetradecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for particular applications in research and industry.
特性
CAS番号 |
56292-69-4 |
|---|---|
分子式 |
C16H34 |
分子量 |
226.44 g/mol |
IUPAC名 |
2,5-dimethyltetradecane |
InChI |
InChI=1S/C16H34/c1-5-6-7-8-9-10-11-12-16(4)14-13-15(2)3/h15-16H,5-14H2,1-4H3 |
InChIキー |
RQSUKZIRUMCUSU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



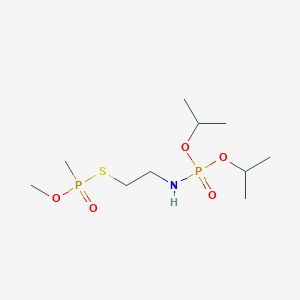
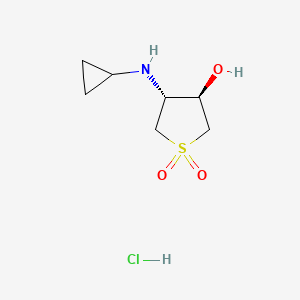
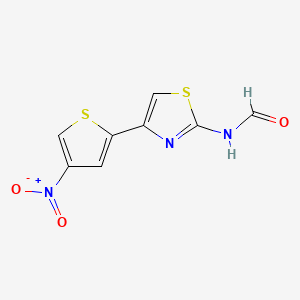

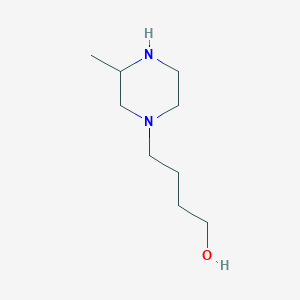
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
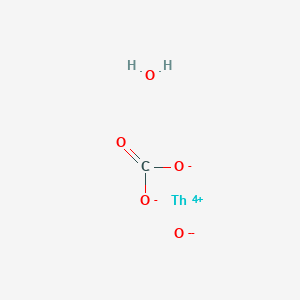
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
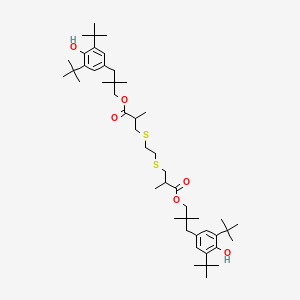
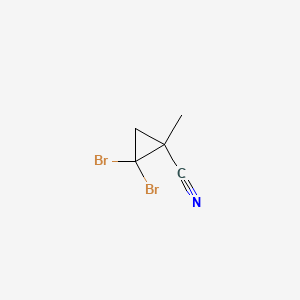
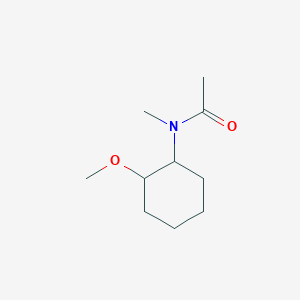
![4-Chloro-3-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806328.png)
